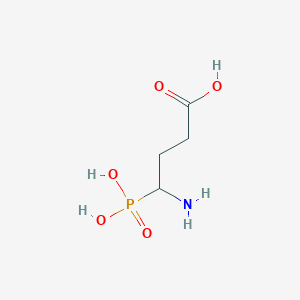

4-Amino-4-phosphonobutanoic acid

Description

Agonist Activity at Metabotropic Glutamate Receptor Subtypes

L-AP4 (L-2-amino-4-phosphonobutyric acid) acts as a selective group-specific agonist for the group III metabotropic glutamate receptors (mGluRs), which include mGluR4, mGluR6, mGluR7, and mGluR8 subtypes. This compound was historically significant as the first ligand discovered to demonstrate selective agonist activity for this group of mGlu receptors, though it does not discriminate between the different subtypes within Group III.

The pharmacological activity of L-AP4 centers on its ability to modulate excitatory synaptic transmission in the brain. Group III mGluRs function through inhibition of adenylyl cyclase, distinguishing them from Group I receptors (subtypes 1 and 5), which activate the phosphatidyl inositol pathway, and Group II receptors (subtypes 2 and 3), which also inhibit adenylyl cyclase but through different mechanisms.

L-AP4's receptor binding properties include:

Structurally, L-AP4 is characterized as a non-proteinogenic L-alpha-amino acid derivative of L-alpha-aminobutyric acid, featuring a dihydroxy(oxido)-lambda(5)-phosphanyl substitution at the terminal methyl group. This structural configuration is critical for its selective binding to group III mGluRs.

Modulation of GABAergic Neurotransmission via Presynaptic Receptors

L-AP4 demonstrates significant effects on inhibitory neurotransmission through presynaptic mechanisms. Studies have identified distinct pathways through which L-AP4 inhibits GABAergic transmission compared to other modulators such as baclofen (a GABA-B receptor agonist).

In investigations of dopamine neurons in the substantia nigra pars compacta (SNc), L-AP4 (100 μM) reversibly depressed the frequency of spontaneous inhibitory postsynaptic currents (sIPSCs) to 48.5 ± 2.7% of control levels. This effect demonstrates its capacity to modify presynaptic GABA release mechanisms. Notably, L-AP4's mechanism differs fundamentally from that of baclofen:

The differential effects on miniature inhibitory postsynaptic currents (mIPSCs) reveal important distinctions in their mechanisms. While L-AP4 typically does not affect mIPSCs in the presence of tetrodotoxin (TTX), it becomes effective when voltage-dependent calcium channels are experimentally enhanced with external barium (1 mM), reducing TTX-resistant mIPSCs to 65.4 ± 3.9% of control. This clearly indicates that L-AP4's primary mechanism involves modulation of VDCCs rather than direct effects on the exocytotic machinery.

Further research has demonstrated that L-AP4 exerts a greater depression of GABAergic transmission to interneurons compared to pyramidal neurons. This selective modulation suggests a pathway-specific action that could have important implications for understanding network dynamics in neural circuits:

- In interneurons: L-AP4 reduced IPSCs to approximately 53% of baseline

- In pyramidal neurons: L-AP4 only reduced IPSCs to 83 ± 6% of baseline

This differential effect indicates that group III mGluRs may play a specialized role in regulating inhibition within specific neural circuits, particularly affecting the inhibitory control of interneurons more strongly than principal cells.

Allosteric Binding Site Interactions in Glutamate Receptor Activation

Recent advances have identified several positive allosteric modulators (PAMs) that enhance the activity of L-AP4 at group III mGluRs, presenting new opportunities for pharmacological manipulation of these receptors. One such compound is PHCCC (N-phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide), which potentiates mGluR4 responses through allosteric mechanisms.

PHCCC potentiates the response of human mGluR4 to 50 nM L-AP4 with an EC50 value of 4.1 ± 1.2 μM. This interaction significantly enhances L-AP4's effects:

The maximal effect of L-AP4 was also increased approximately 2-fold in the presence of 10 μM PHCCC, suggesting that PHCCC increases both the potency and the intrinsic efficacy of agonists at mGluR4.

More recent research has revealed complex interactions between orthosteric and allosteric sites across different mGluR subtypes. For example, the PAM VU0422288 demonstrates distinct interactions depending on both the receptor subtype and the orthosteric agonist used:

- At mGluR7 and mGluR8, VU0422288 decreased the affinity of L-AP4

- At mGluR7, VU0155094 (another PAM) increased glutamate affinity but had different effects with L-AP4

These findings demonstrate "probe dependence" - a phenomenon where the effect of an allosteric modulator depends on which orthosteric ligand is bound. This has important implications for drug development, as it suggests that PAMs might have different effects depending on whether the receptor is activated by endogenous glutamate or by synthetic ligands like L-AP4.

Structural studies have begun to elucidate the molecular basis of these interactions. Recent cryo-electron microscopy analyses have revealed that both agonists and PAMs can drive activation and internalization of group II and III mGluRs, with PAMs demonstrating the ability to boost maximal responses to orthosteric agonists while also serving independently as internalization-biased agonists.

Properties

IUPAC Name |

4-amino-4-phosphonobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10NO5P/c5-3(11(8,9)10)1-2-4(6)7/h3H,1-2,5H2,(H,6,7)(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SODXFOVXZATGPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(N)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18865-31-1 | |

| Record name | 4-Amino-4-phosphonobutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018865311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC133883 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133883 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Preparation Methods

Reaction Conditions and Outcomes

-

Substrates : Diethyl vinylphosphonates with substituents at α, β, or both positions.

-

Base : Lithium hexamethyldisilazide (LiHMDS) in tetrahydrofuran (THF) at −78°C.

-

Yield : 60–85% for monosubstituted derivatives; 45–70% for disubstituted analogues.

-

Diastereoselectivity : Up to 95:5 dr for syn products, validated by X-ray crystallography of 1,2-oxaphosphorinane derivatives.

Table 1 : Representative Examples of AP4 Derivatives Synthesized via Conjugate Addition

| Substrate | Product Configuration | Yield (%) | dr (syn:anti) |

|---|---|---|---|

| Diethyl vinylphosphonate | (2R,3S) | 82 | 92:8 |

| α-Methylvinylphosphonate | (2R,3R,4S) | 68 | 89:11 |

| β-Phenylvinylphosphonate | (2S,3R) | 75 | 95:5 |

The stereochemical outcome is rationalized by density functional theory (DFT) calculations, which favor "compact" transition states over "relaxed" conformers due to reduced steric strain. This method is particularly effective for synthesizing 3,4-disubstituted AP4 analogues with high enantiopurity.

Electrophilic Substitution and Tin–Peterson Olefination

Electrophilic substitution on α-phosphonate-stabilized carbanions offers a route to 4-substituted AP4 derivatives. Lithiated bislactim ethers derived from cyclo-[l-AP4-d-Val] react with electrophiles (e.g., silyl chlorides, phosphoryl chlorides) at the α-position, followed by tin–Peterson olefination to install vinylphosphonate groups (Figure 2).

Key Steps and Mechanistic Insights

-

Electrophilic Substitution :

-

Tin–Peterson Olefination :

Table 2 : Electrophilic Substitution Followed by Olefination

| Electrophile | Olefination Product | Yield (%) | Configuration |

|---|---|---|---|

| MeSiCl | (Z)-Vinylphosphonate | 75 | (2R,4S) |

| PhP(O)Cl | (Z)-Vinylphosphonate | 68 | (2S,4R) |

| BuSnCl | (Z)-Vinylphosphonate | 71 | (2R,4R) |

This sequential strategy enables access to 3,4-disubstituted AP4 derivatives with defined stereochemistry, critical for probing mGluR subtype selectivity.

Strecker Amino Acid Synthesis

The Strecker synthesis provides a classical route to α-amino acids, adapted for AP4 derivatives by incorporating phosphonate groups. In this approach, cyclohexenone or cyclopentanone derivatives undergo hydrophosphinylation with diethyl phosphite, followed by Strecker reaction with ammonium cyanide and aldehydes (Figure 3).

Procedure and Stereochemical Control

-

Hydrophosphinylation : Cycloalkenones react with diethyl phosphite under radical initiation to form β-ketophosphonates.

-

Strecker Reaction : β-Ketophosphonates are treated with KCN and NHCl in aqueous ethanol, yielding α-aminonitriles.

-

Hydrolysis : Acidic hydrolysis converts nitriles to carboxylic acids, producing AP4 analogues.

Table 3 : AP4 Analogues via Strecker Synthesis

| Starting Ketone | Product | Yield (%) | Configuration |

|---|---|---|---|

| Cyclopentanone | cis-3a | 52 | (2R,4S) |

| Cyclohexanone | trans-4b | 48 | (2S,4R) |

C NMR and X-ray diffraction confirm the relative configurations. While this method offers modularity, yields are moderate (45–55%), necessitating optimization for scale-up.

Hydrolysis and Decarboxylation of Tetraethyl Acetamido Intermediates

A two-step protocol involving hydrolysis and decarboxylation provides a straightforward route to AP4. Diethyl acetamido(2-diethoxyphosphoryl)butanedioate is hydrolyzed with concentrated HBr, followed by thermal decarboxylation (Figure 4).

Reaction Parameters

-

Hydrolysis : Refluxing with 48% HBr in acetic acid (6 h, 110°C) removes ester groups.

-

Decarboxylation : Heating the intermediate at 150°C under vacuum eliminates CO, yielding AP4.

This method avoids chiral auxiliaries but lacks stereochemical control, producing racemic AP4. Consequently, it is less favored for enantioselective synthesis.

Mannich Reaction-Based Approaches

Mannich reactions offer an alternative pathway to AP4 derivatives by condensing aldehydes, amines, and phosphonates. For example, benzyl carbamate, formaldehyde, and diethyl vinylphosphonate react in acetic acid to form β-amino phosphonates, which are hydrolyzed to AP4 analogues (Figure 5).

Advantages and Limitations

-

Conditions : Catalytic acetic acid, 80°C, 12 h.

-

Stereoselectivity : Limited control, resulting in mixtures requiring chromatographic separation.

Table 4 : AP4 Derivatives via Mannich Reaction

| Aldehyde | Amine | Yield (%) |

|---|---|---|

| Formaldehyde | Benzyl carbamate | 58 |

| Acetaldehyde | Cyclohexylamine | 54 |

While operationally simple, this method is less efficient than conjugate addition or electrophilic substitution for preparing enantiopure AP4 .

Chemical Reactions Analysis

Types of Reactions

4-Amino-4-phosphonobutanoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The phosphonic acid group can be reduced under specific conditions.

Substitution: The amino and phosphonic acid groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as oxo derivatives, reduced phosphonic acid derivatives, and substituted amino and phosphonic acid derivatives.

Scientific Research Applications

Neuropharmacological Applications

1.1 Metabotropic Glutamate Receptor Modulation

4-Amino-4-phosphonobutanoic acid is primarily known for its role as an agonist for metabotropic glutamate receptors (mGluRs), specifically mGluR4 and mGluR6. These receptors are crucial in modulating synaptic transmission and neuronal excitability.

- Mechanism of Action : APB enhances the signaling pathways associated with mGluRs, leading to reduced excitatory neurotransmission. This property is beneficial in conditions characterized by excessive glutamatergic activity, such as epilepsy and neuropathic pain .

1.2 Anticonvulsant Properties

Research indicates that APB exhibits anticonvulsant effects by inhibiting excitatory synaptic transmission in the hippocampus. It has been shown to prevent seizure activities in animal models, making it a potential candidate for developing new antiepileptic drugs .

A study published in the Journal of Medicinal Chemistry detailed the synthesis of cyclic analogues of APB, which demonstrated varying levels of activity as inhibitors of excitatory synaptic field potentials in rat models. Notably, one analogue exhibited an IC50 value of 4.7 µM, indicating strong inhibitory potential .

Neuroprotective Effects

Another investigation into the neuroprotective properties of APB highlighted its ability to mitigate neuronal damage in models of oxidative stress. The compound was found to reduce cell death in cultured neurons exposed to harmful agents, suggesting its potential use in neurodegenerative diseases .

- Neuropathic Pain Management : Given its role as an mGluR agonist, APB could be further explored as a treatment option for chronic pain conditions.

- Neurodegenerative Disease Therapy : Its neuroprotective effects warrant investigation into its efficacy in diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The mechanism of action of 4-Amino-4-phosphonobutanoic acid involves its interaction with specific molecular targets and pathways. It acts as a potent and selective agonist for group III metabotropic glutamate receptors, including mGluR4, mGluR6, mGluR7, and mGluR8 . These receptors are involved in various physiological processes, including neurotransmission and modulation of synaptic plasticity.

Comparison with Similar Compounds

Similar Compounds

Gamma-aminobutyric acid: A neurotransmitter that shares structural similarity with 4-Amino-4-phosphonobutanoic acid.

Phaclofen: A gamma-aminobutyric acid B receptor antagonist that is structurally related to this compound.

Fosmidomycin: An antimalarial agent that contains a phosphonic acid group similar to this compound.

Uniqueness

This compound is unique due to its dual functional groups (amino and phosphonic acid) and its ability to act as a bioisosteric analog of gamma-aminobutyric acid. This structural uniqueness allows it to interact with specific molecular targets and pathways, making it a valuable compound for various scientific research applications.

Q & A

Q. What are the established synthetic routes for 4-Amino-4-phosphonobutanoic acid, and what factors influence yield optimization?

Methodological Answer: The synthesis of this compound typically involves phosphorylation of a precursor amino acid. One common approach is the Michaelis-Arbusov reaction, where a haloalkane intermediate reacts with triethyl phosphite under anhydrous conditions. Yield optimization depends on:

- Reagent stoichiometry : Excess triethyl phosphite (1.5–2.0 equivalents) improves phosphorylation efficiency.

- Temperature control : Maintaining 80–100°C prevents side reactions (e.g., hydrolysis of phosphonate intermediates).

- Purification : Column chromatography (silica gel, eluent: methanol/chloroform) removes unreacted starting materials, while recrystallization in ethanol/water enhances purity (>95%) .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

Methodological Answer: Key analytical techniques include:

- FTIR Spectroscopy : Validate the phosphonate group (P=O stretch at 1150–1250 cm⁻¹) and amine group (N-H bend at 1550–1650 cm⁻¹). Ensure resolution ≤4 cm⁻¹ for accurate peak assignment .

- ¹H/³¹P NMR : Confirm the presence of the phosphonate moiety (³¹P signal at δ 15–25 ppm) and amine protons (¹H signals at δ 1.5–2.5 ppm for CH₂ groups). Use deuterated DMSO or D₂O as solvents to suppress exchange broadening .

- HPLC-MS : Quantify purity (>98%) using a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) and monitor the [M+H]⁺ ion at m/z 182.1 .

Advanced Research Questions

Q. How should researchers address discrepancies between computational predictions and experimental data in the spectroscopic characterization of this compound?

Methodological Answer: Discrepancies often arise from solvation effects or protonation states. To resolve these:

- Solvent Correction : Re-run DFT calculations (e.g., B3LYP/6-311+G(d,p)) with explicit solvent molecules (e.g., water or DMSO) to model hydrogen bonding .

- pH-Dependent Studies : Acquire NMR and IR spectra at varying pH levels (2–10) to identify ionization states of the phosphonate (-PO₃H₂ → -PO₃²⁻) and amine (-NH₃⁺ → -NH₂) groups .

- Cross-Validation : Compare experimental ¹³C NMR shifts with computed values (RMSD <3 ppm indicates reliability) .

Q. What experimental strategies are recommended for evaluating the receptor binding kinetics of this compound in neurological studies?

Methodological Answer: To study interactions with glutamate receptors (e.g., mGluR4):

- Radioligand Displacement Assays : Use ³H-labeled L-AP4 as a competitive ligand. Prepare cortical membrane homogenates and measure IC₅₀ values via scintillation counting (Ki calculations require Cheng-Prusoff correction) .

- Surface Plasmon Resonance (SPR) : Immobilize mGluR4 on a CM5 chip and analyze binding kinetics (ka/kd) at varying analyte concentrations (10 nM–10 µM). Include negative controls (e.g., non-phosphorylated analogs) to confirm specificity .

- Electrophysiology : Perform whole-cell patch-clamp recordings in HEK293 cells expressing mGluR4. Apply 10–100 µM this compound and measure GIRK channel activation (EC₅₀ ~20 µM) .

Q. How can researchers mitigate batch-to-batch variability in the synthesis of this compound for reproducible pharmacological studies?

Methodological Answer:

- In-Process Controls (IPCs) : Monitor reaction progress via TLC (Rf = 0.3 in n-butanol/acetic acid/water, 4:1:1) and adjust reaction time if intermediates persist .

- Strict Anhydrous Conditions : Use molecular sieves (3Å) during phosphorylation to minimize hydrolysis.

- Standardized Purification : Implement preparative HPLC with a defined gradient (e.g., 5–30% acetonitrile over 20 min) to isolate high-purity batches (area % ≥99%) .

Q. What are the critical considerations for designing toxicity assays using this compound in neuronal cell lines?

Methodological Answer:

- Cell Line Selection : Use primary cortical neurons or SH-SY5Y cells, which express glutamate receptors endogenously.

- Dose Range : Test 1–100 µM (physiologically relevant concentrations) with 24–48 hr exposure. Include NMDA receptor antagonists (e.g., MK-801) to isolate mGluR-specific effects .

- Endpoint Assays : Combine MTT (mitochondrial activity) and LDH (membrane integrity) assays. Normalize data to vehicle controls (e.g., PBS) and confirm results via live/dead staining (calcein-AM/propidium iodide) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.